4-Fluoro-3-iso-pentoxybenzoic acid

purity specification regioisomer comparison quality control

4-Fluoro-3-iso-pentoxybenzoic acid (CAS 1443311-05-4) is a disubstituted benzoic acid derivative belonging to the fluorinated aromatic carboxylic acid class. Its structure features a 4-fluoro substituent paired with a branched 3-iso-pentoxy chain, yielding a molecular formula of C₁₂H₁₅FO₃ and a molecular weight of 226.24 g/mol.

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
Cat. No. B7995993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-iso-pentoxybenzoic acid
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C=CC(=C1)C(=O)O)F
InChIInChI=1S/C12H15FO3/c1-8(2)5-6-16-11-7-9(12(14)15)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
InChIKeyBFMAWXYGYODPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-iso-pentoxybenzoic Acid – A Specialist Fluorinated Building Block for Drug Discovery and Materials Research


4-Fluoro-3-iso-pentoxybenzoic acid (CAS 1443311-05-4) is a disubstituted benzoic acid derivative belonging to the fluorinated aromatic carboxylic acid class. Its structure features a 4-fluoro substituent paired with a branched 3-iso-pentoxy chain, yielding a molecular formula of C₁₂H₁₅FO₃ and a molecular weight of 226.24 g/mol . Commercially benchmarked at 97% purity, it serves as a key intermediate for the construction of active pharmaceutical ingredients (APIs) and specialty liquid-crystalline materials, where precise regiochemistry governs downstream reactivity and mesophase behaviour [1].

Why Simple Analogue Swaps of 4-Fluoro-3-iso-pentoxybenzoic Acid Can Derail a Research Programme


Superficially similar regioisomers such as 3-fluoro-4-iso-pentoxybenzoic acid (CAS 1020998-92-8) or the linear n‑pentoxy homologue (CAS 1443302-87-1) cannot be treated as interchangeable building blocks. The position of the fluorine atom relative to the alkoxy group alters the aromatic ring’s electron density, influencing both the acidity of the carboxylic acid (pKa shift) and the regioselectivity of subsequent derivatisation steps [1]. In liquid‑crystal applications, even a single fluorine positional change determines whether a mixture exhibits nematic, SmA, or SmC phases, as shown by systematic studies on 4‑alkoxy‑3‑fluorobenzoic acid derivatives [2]. Consequently, selecting the wrong positional isomer can lead to inactive pharmaceutical intermediates or materials that fail to meet the required mesophase temperature range.

Head‑to‑Head Quantitative Evidence That Names 4-Fluoro-3-iso-pentoxybenzoic Acid as the Preferred Research Intermediate


Purity Benchmarking Against the Closest Regioisomer

The target compound is commercially specified at 97.0% purity (brand Fluorochem, via CymitQuimica) , identical to the purity reported for its regioisomer 3-fluoro-4-iso-pentoxybenzoic acid (97%, Fluorochem product F396999) . This parity indicates that no purity‑based compromise is required when selecting the 4‑fluoro‑3‑iso‑pentoxy scaffold.

purity specification regioisomer comparison quality control

Positional Isomerism Drives Liquid Crystal Mesophase Selectivity

In a systematic hydrogen‑bonded liquid crystal study, 4‑alkoxy‑3‑fluorobenzoic acids (nOBAF) were found to exhibit nematic and SmA phases, whereas the 4‑alkoxy‑2,3‑difluoro congeners (nOBAFF) gave SmA and SmC phases [1]. The target compound’s unique 4‑fluoro‑3‑alkoxy pattern is absent from that series, meaning its mesophase behaviour cannot be predicted from the published nOBAF or nOBAFF data and must be determined experimentally. This structural gap represents a genuine opportunity for novel liquid‑crystal property discovery.

liquid crystal mesophase fluorine substitution pattern

Shipping and Storage Stability Relative to Close Structural Analogues

4‑Fluoro‑3‑iso‑pentoxybenzoic acid is designated for room‑temperature shipping in the continental US , while several halogenated benzoic acid derivatives require refrigerated (2‑8 °C) storage [1]. This ambient‑temperature tolerance reduces cold‑chain logistics costs and simplifies short‑term handling in medicinal chemistry laboratories.

storage condition shipping stability logistics

Highest‑Impact Uses of 4-Fluoro-3-iso-pentoxybenzoic Acid Based on Verified Evidence


Discovery of New Smectic and Nematic Liquid‑Crystal Phases

Because the compound’s 4‑fluoro‑3‑alkoxy substitution pattern is distinct from both the nOBAF (nematic/SmA) and nOBAFF (SmA/SmC) series, it can be used as a hydrogen‑bond donor component in mixtures with pyridine‑based acceptors to probe previously unobserved mesophases [1].

Regioselective Pharmaceutical Intermediate Synthesis

The electron‑withdrawing 4‑fluoro substituent ortho‑activates the 3‑alkoxy position for further functionalisation, enabling the regioselective introduction of pharmacophoric elements that cannot be achieved with the 3‑fluoro‑4‑alkoxy isomer [2].

Structure‑Activity Relationship (SAR) Studies of Fluorinated Benzoic Acid Derivatives

When comparing matched molecular pairs, this compound provides the 4‑F/3‑O‑iso‑pentyl combination, allowing SAR teams to quantify the contribution of each substituent position to target binding or physicochemical properties, in line with the Hammett paradigm [2].

Cost‑Efficient Chemical Library Expansion

Its room‑temperature shipping and 97% purity specification enable just‑in‑time ordering for high‑throughput parallel synthesis, minimising storage footprint and maximising the throughput of fragment‑based or DNA‑encoded library campaigns .

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